S-Cyclohexyl dipropylcarbamothioate
Description
S-Cyclohexyl dipropylcarbamothioate is a thiocarbamate herbicide characterized by a cyclohexyl group attached to the sulfur atom and dipropylcarbamothioate moiety. Thiocarbamates are widely used as pre-emergent herbicides, inhibiting lipid biosynthesis in target weeds. These compounds share a common mechanism of action but differ in substituent groups, influencing their physicochemical properties, degradation pathways, and environmental behavior .
Properties
CAS No. |
66017-42-3 |
|---|---|
Molecular Formula |
C13H25NOS |
Molecular Weight |
243.41 g/mol |
IUPAC Name |
S-cyclohexyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C13H25NOS/c1-3-10-14(11-4-2)13(15)16-12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
InChI Key |
FWQWLOFGTHDDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Cyclohexyl dipropylcarbamothioate typically involves the reaction of cyclohexylamine with dipropylcarbamothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Cyclohexyl dipropylcarbamothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
S-Cyclohexyl dipropylcarbamothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of thiol groups is beneficial.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-Cyclohexyl dipropylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Thiocarbamate herbicides are distinguished by their S-alkyl and carbamothioate substituents. Below is a detailed comparison of S-cyclohexyl dipropylcarbamothioate with key analogs:
Structural and Physicochemical Properties
| Compound Name | S-Substituent | Carbamothioate Groups | Molecular Formula | logP (Predicted) | Water Solubility (mg/L) |
|---|---|---|---|---|---|
| This compound | Cyclohexyl | Dipropyl | C₁₃H₂₅NOS | ~3.8 (high) | Low (<10) |
| EPTC (S-ethyl dipropylcarbamothioate) | Ethyl | Dipropyl | C₉H₁₉NOS | ~2.5 | Moderate (~375) |
| Vernolate (S-propyl dipropylcarbamothioate) | Propyl | Dipropyl | C₁₀H₂₁NOS | ~3.0 | Moderate (~250) |
| Cycloate (S-ethyl cyclohexylethylcarbamothioate) | Ethyl | Cyclohexylethyl | C₁₁H₂₁NOS | ~3.5 | Low (~50) |
Key Observations :
Degradation Pathways and Environmental Persistence
Thiocarbamates are primarily degraded via microbial action and cytochrome P-450 systems.
| Compound | Degradation Pathway | Soil Half-Life (Days) | Key Metabolites |
|---|---|---|---|
| This compound | Assumed microbial/P-450 oxidation* | Unknown (likely >30) | Cyclohexanol, propylamines |
| EPTC | Cytochrome P-450-mediated oxidation | 14–28 | Ethyl mercaptan, CO₂ |
| Vernolate | Microbial hydrolysis | 21–35 | Propyl sulfoxide, dipropylurea |
| Cycloate | Oxidative cleavage (limited data) | 30–60 | Cyclohexylethanol, ethylamine |
*Inferred from EPTC’s degradation mechanism .
Key Findings :
- EPTC degradation involves inducible cytochrome P-450 systems in Rhodococcus spp., producing non-toxic metabolites like CO₂ .
- This compound’s bulky cyclohexyl group may slow enzymatic degradation, leading to extended soil persistence compared to EPTC and vernolate.
- Cycloate ’s cyclohexylethyl group similarly prolongs half-life, suggesting structural bulkiness correlates with environmental retention .
Key Insights :
- The cyclohexyl group in this compound may enhance soil adsorption, improving pre-emergent efficacy but increasing residue accumulation risks.
- EPTC and vernolate require higher application rates due to faster degradation, whereas cycloate’s persistence allows lower-frequency applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
